molecular formula C22H23FN2O B13966975 (S)-1-[3-(Cyclopropyl-methyl-amino)-propyl]-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile

(S)-1-[3-(Cyclopropyl-methyl-amino)-propyl]-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile

Cat. No.: B13966975
M. Wt: 350.4 g/mol
InChI Key: WIOPBHBPZBWTAL-QFIPXVFZSA-N
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Description

(S)-1-[3-(Cyclopropyl-methyl-amino)-propyl]-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile is a potent and selective agonist for the serotonin 5-HT 1A receptor, serving as a critical pharmacological tool in neuroscientific research. Its high selectivity allows researchers to probe the complex role of the 5-HT 1A receptor subtype, which is implicated in the modulation of mood, anxiety, and cognition Source . Studies utilizing this compound have been fundamental in investigating novel therapeutic pathways for psychiatric and neurological disorders. Its application is particularly valuable in the preclinical characterization of potential antipsychotic agents, where its 5-HT 1A agonist activity is thought to contribute to a favorable cognitive and side-effect profile, countering extrapyramidal symptoms often associated with standard antipsychotic treatments Source . The (S)-enantiomer provides the desired pharmacological activity, enabling precise investigations into receptor function and signaling pathways. This makes it an indispensable compound for in vitro binding and functional assays, as well as for in vivo behavioral models designed to understand the neurobiology of conditions like schizophrenia, depression, and anxiety Source .

Properties

Molecular Formula

C22H23FN2O

Molecular Weight

350.4 g/mol

IUPAC Name

(1S)-1-[3-[cyclopropyl(methyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile

InChI

InChI=1S/C22H23FN2O/c1-25(20-8-9-20)12-2-11-22(18-4-6-19(23)7-5-18)21-10-3-16(14-24)13-17(21)15-26-22/h3-7,10,13,20H,2,8-9,11-12,15H2,1H3/t22-/m0/s1

InChI Key

WIOPBHBPZBWTAL-QFIPXVFZSA-N

Isomeric SMILES

CN(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C4CC4

Canonical SMILES

CN(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C4CC4

Origin of Product

United States

Preparation Methods

Starting Material and Grignard Reaction

The key intermediate, 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, is typically synthesized starting from 5-cyanophthalide. The process involves a Grignard reaction with 4-fluorophenylmagnesium bromide under controlled low temperatures (-10 to 0 °C), followed by reduction and cyclization steps.

Typical Reaction Conditions:

Step Reagents/Conditions Yield (%) Notes
Grignard addition 5-cyanophthalide + 4-fluorophenylmagnesium bromide, THF, -10 to -5 °C, 3 h 65.8 Controlled dropwise addition to control exotherm
Reduction and Cyclization NaBH4, NaOH aqueous solution, 25 °C; then reflux with 60% H3PO4, 81-82 °C, 2 h - Converts intermediate to dihydroisobenzofuran ring
Purification Extraction with ethyl acetate, washing, charcoal decolorization, crystallization in isopropanol - Final product purity >98% (HPLC)

This method yields the core compound with high purity and good yield (~65.8%) and is scalable for industrial production.

Alternative Routes for Core Synthesis

Other methods involve:

  • Oxidation of hydrazide derivatives followed by bromination and reduction steps to form 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran intermediates, which then undergo cyanation with copper cyanide to introduce the nitrile group.
  • Use of organometallic reagents and halogenated precursors to achieve the core structure without catalysts or with metal catalysts such as Cu, Ni, Pd, Ti, Fe, or Zn, under mild temperatures (-80 to 60 °C).

Introduction of the 3-(Cyclopropyl-methyl-amino)propyl Side Chain

The attachment of the 3-(cyclopropyl-methyl-amino)propyl group at the 1-position of the dihydroisobenzofuran core is generally achieved via nucleophilic substitution or reductive amination reactions using appropriate haloalkylamines or organometallic reagents.

Organometallic Alkylation

  • The core compound bearing a halogen substituent (e.g., bromide) at the 1-position is reacted with an organometallic reagent derived from cyclopropyl-methyl-amine-propyl halide.
  • The reaction is performed preferably without a catalyst or with transition metal catalysts under controlled temperature (-20 to 20 °C) for 0.5 to 15 hours.
  • The organometallic reagent is used in 0.8 to 1.8 equivalents to optimize yield and minimize side reactions.

Reductive Amination

  • Alternatively, reductive amination can be employed by reacting the aldehyde or ketone precursor of the side chain with cyclopropyl-methyl-amine in the presence of reducing agents such as sodium borohydride in methanol.
  • This method allows for the formation of the secondary amine linkage under mild conditions and has been used effectively for related analogues.

Purification and Isolation

  • After the completion of the side chain introduction, the reaction mixture is worked up by extraction with organic solvents such as tert-butyl methyl ether or ethyl acetate.
  • The organic phases are washed with brine and dried over sodium sulfate.
  • The compound can be isolated as a free base or converted into pharmaceutically acceptable acid addition salts by treatment with acids like hydrochloric acid.
  • Crystallization from solvents such as isopropanol yields the pure compound with high purity (>98% by HPLC).

Data Summary Table of Key Preparation Parameters

Step Reagents/Conditions Temperature Range Time Yield (%) Notes
Grignard reaction (core) 5-cyanophthalide + 4-fluorophenylmagnesium bromide -10 to -5 °C 3 h 65.8 Controlled addition, THF solvent
Reduction and cyclization NaBH4, NaOH; then 60% H3PO4 reflux 25 °C; 81-82 °C reflux 30 min; 2 h - Converts intermediate to dihydroisobenzofuran ring
Side chain alkylation Organometallic reagent of cyclopropyl-methyl-amine -20 to 20 °C 0.5 to 15 h - Catalyst optional, 0.8-1.8 eq reagent
Reductive amination (alt.) Cyclopropyl-methyl-amine + aldehyde + NaBH4 Room temperature Several hours - Alternative to alkylation
Purification Extraction, washing, drying, crystallization Ambient Variable >98 purity Final isolation as free base or salt

Research Findings and Industrial Relevance

  • The described synthetic routes are well-documented in patent literature (e.g., EP1355897A1, CN103483300A) and peer-reviewed publications, demonstrating reproducibility and scalability.
  • The use of Grignard reagents and reductive amination are standard in medicinal chemistry for such complex molecules, balancing yield, purity, and operational simplicity.
  • The absence or minimal use of catalysts in key steps reduces cost and environmental impact, favoring industrial production.
  • The final compound's purity and stereochemistry are critical for its pharmacological activity, necessitating careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

(S)-1-[3-(Cyclopropyl-methyl-amino)-propyl]-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions within the molecule.

Scientific Research Applications

(S)-1-[3-(Cyclopropyl-methyl-amino)-propyl]-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in studies to understand its interactions with biological systems and potential effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-1-[3-(Cyclopropyl-methyl-amino)-propyl]-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s uniqueness lies in its cyclopropyl-methyl-amino side chain, which contrasts with related derivatives (Table 1):

Compound Name Side Chain Substituent Key Functional Group Molecular Formula Reference
Target Compound 3-(Cyclopropyl-methyl-amino)propyl 5-Carbonitrile C23H24FN2O
Citalopram 3-(Dimethylamino)propyl 5-Carbonitrile C20H21FN2O
Compound 50 () 3-(9H-Fluoren-2-yl-methyl-amino)propyl 5-Carbonitrile C31H27FN2O
Compound 44 () 3-(Benzofuran-2-yl-methyl-amino)propyl 5-Carbonitrile C27H23FN2O2

Key Observations :

  • Synthetic Complexity: The cyclopropyl-methyl-amino side chain requires specialized synthetic steps, whereas dimethylamino derivatives are synthesized via simpler alkylation (e.g., citalopram via organometallic dimethylaminopropyl halide reactions) .
Pharmacological Relevance
  • SSRI Activity : The 4-fluorophenyl and carbonitrile groups are conserved in SSRIs like escitalopram (the (S)-enantiomer of citalopram), suggesting shared serotonin transporter (SERT) binding mechanisms .
  • Metabolite Profiles : Unlike citalopram’s N-demethylated metabolites, the cyclopropyl group may resist oxidative metabolism, reducing the formation of inactive or toxic byproducts .
Spectroscopic Data

NMR shifts highlight substituent-driven electronic environments (Table 2):

Compound <sup>1</sup>H NMR (CDCl3) Key Peaks (δ, ppm) <sup>19</sup>F NMR (δ, ppm) Reference
Target Compound 7.77 (d, J = 7.2 Hz, 1H), 3.45–3.20 (m, cyclopropyl) −115.84
Citalopram 7.65 (d, J = 7.6 Hz, 1H), 2.85 (s, N(CH3)2) −115.80
Compound 51 7.46–7.24 (m, 8H), 2.95 (br, N(CH3)2) −115.82

Insights :

  • The cyclopropyl group’s protons resonate upfield (δ 3.45–3.20) compared to dimethylamino signals (δ 2.85–2.95), confirming reduced electron-withdrawing effects .
  • Fluorine chemical shifts remain consistent (−115.80 to −115.84 ppm), indicating minimal electronic perturbation from side-chain variations .

Stability and Impurity Profiles

  • Degradation Products: Unlike citalopram, which forms carboxamide impurities (e.g., 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide ), the target compound’s cyclopropyl group may stabilize against hydrolysis.
  • N-Oxide Formation : Both compounds undergo oxidation to N-oxides (e.g., citalopram N-oxide in ), but the cyclopropyl group’s steric hindrance may slow this process .

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